molecular formula C8H6F3NO B13500426 1,1,1-Trifluoro-3-(pyridin-3-yl)propan-2-one

1,1,1-Trifluoro-3-(pyridin-3-yl)propan-2-one

Cat. No.: B13500426
M. Wt: 189.13 g/mol
InChI Key: OYLCOHWYVMZPHK-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(pyridin-3-yl)propan-2-one is an organic compound with the molecular formula C8H6F3NO. It is a trifluoromethyl ketone that contains a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-3-(pyridin-3-yl)propan-2-one can be synthesized through various methods. One common route involves the reaction of 3-pyridinecarboxaldehyde with trifluoroacetone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include the preparation of starting materials, the reaction under controlled conditions, and the purification of the final product through techniques like distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-3-(pyridin-3-yl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,1,1-Trifluoro-3-(pyridin-3-yl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-3-(pyridin-3-yl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one
  • 1,1,1-Trifluoro-3-(pyridin-4-yl)propan-2-one
  • 1,1,1-Trifluoro-3-phenyl-2-propanone

Uniqueness: 1,1,1-Trifluoro-3-(pyridin-3-yl)propan-2-one is unique due to the position of the pyridine ring, which can influence its reactivity and binding properties. The trifluoromethyl group imparts stability and lipophilicity, making it a valuable scaffold in medicinal chemistry .

Properties

Molecular Formula

C8H6F3NO

Molecular Weight

189.13 g/mol

IUPAC Name

1,1,1-trifluoro-3-pyridin-3-ylpropan-2-one

InChI

InChI=1S/C8H6F3NO/c9-8(10,11)7(13)4-6-2-1-3-12-5-6/h1-3,5H,4H2

InChI Key

OYLCOHWYVMZPHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CC(=O)C(F)(F)F

Origin of Product

United States

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